2-Ethenylfuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Ethenylfuran spectroscopic data mass spectrometry

Molecular Identification Summary

The table below summarizes the key identifying information for 2-Ethenylfuran from the National Institute of Standards and Technology (NIST) database [1].

| Property | Value |

|---|---|

| CAS Registry Number | 1487-18-9 [1] |

| Chemical Formula | C6H6O [1] |

| IUPAC Name | This compound [1] |

| Other Names | 2-Vinylfuran; Furan, 2-ethenyl-; Furylethylene [1] |

| Molecular Weight | 94.1112 g/mol [1] |

| InChI Key | QQBUHYQVKJQAOB-UHFFFAOYSA-N [1] |

Mass Spectrometry and Experimental Context

- Availability of Spectrum: A mass spectrum for 2-Vinylfuran is listed in the NIST Mass Spectrometry Data Center under reference number MS-NW-9878 [1]. The data compilation states that the spectrum was generated using electron ionization (EI), a "hard" ionization method that typically produces significant fragment ions [1] [2].

- Data Access: The NIST site notes that while the spectrum can be viewed interactively on their website, it "cannot be downloaded" due to licensing restrictions [1]. Your institution may need an annual subscription to access the full NIST data collections [1].

How to Interpret Mass Spectra

To help you understand the data you would find in the spectrum, here is a general overview of the mass spectrometry process for an organic compound like this compound.

General workflow for Electron Ionization (EI) Mass Spectrometry.

- Fragmentation: The molecular ion (M⁺•) is often unstable and can break apart into a positively charged fragment ion and a neutral radical [3]. The pattern of these fragments is reproducible and provides crucial clues about the molecule's structure [2].

- Common Fragments: For a compound like this compound, you might look for common hydrocarbon fragments. For instance, a peak at m/z = 39 is often associated with the [C3H3]+ ion, typical of aromatic systems [2]. The loss of a hydrogen atom or a methyl group from the molecular ion could also produce significant peaks [3].

Suggestions for Next Steps

Since the complete spectral data is not freely available here, you can:

- Access the Spectrum Directly: Visit the NIST Chemistry WebBook page for 2-Vinylfuran to view the interactive spectrum if you have institutional access [1].

- Use Spectral Prediction Tools: Consider using commercial software like ACD/Labs' MS tools, which can predict mass spectral fragmentation patterns to aid in interpretation [2].

- Consult Specialized Databases: Search other scientific databases (like SciFinder or Reaxys) that may have the full spectral data.

References

Introduction and Chemical Profile

2-Ethenylfuran (CAS # 1487-18-9), also commonly known as 2-vinylfuran, is a volatile organic compound consisting of a furan ring substituted with an ethenyl group at the 2-position [1]. Its structure makes it an interesting analyte and a potential intermediate in the synthesis of more complex molecules [2].

- IUPAC Name: this compound

- Molecular Formula: C6H6O

- Molecular Weight: 94.11 g/mol [1]

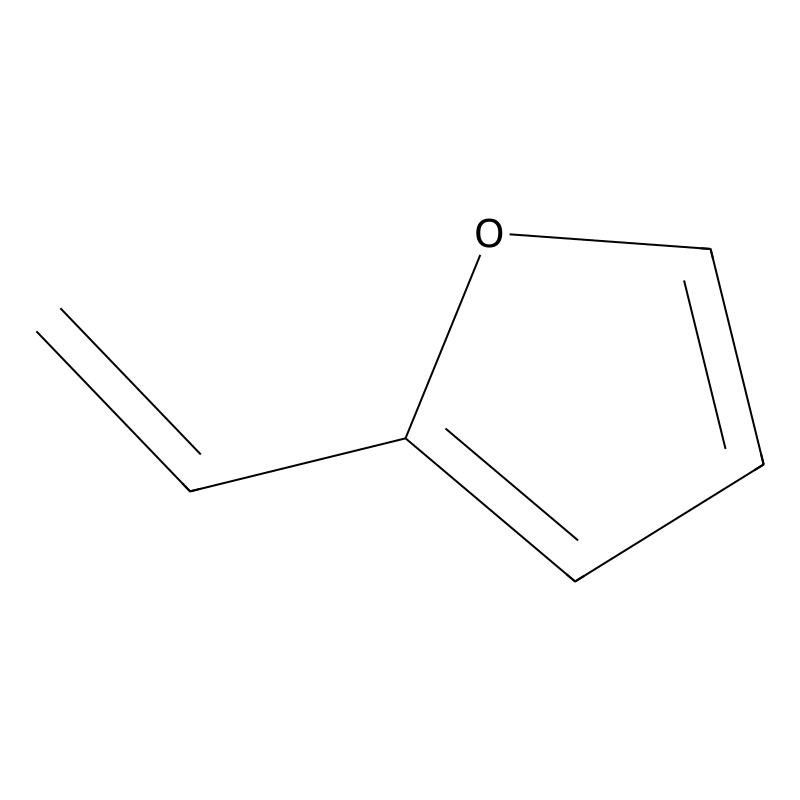

- Chemical Structure:

Sample Preparation and Derivatization

Proper sample preparation is critical for accurate and sensitive GC-MS analysis. The following protocols are adapted from general best practices for volatile organics and seized drug analysis [3].

Liquid-Liquid Extraction for Liquid Samples

- Transfer: Pipette 1 mL of the aqueous sample or standard solution into a clean glass test tube.

- Extract: Add 1 mL of a high-purity organic solvent (e.g., methanol, dichloromethane, or hexane) depending on the sample matrix and the polarity of any co-existing compounds [3].

- Mix: Vortex the mixture vigorously for 60 seconds.

- Separate: Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

- Collect: Carefully transfer the organic (upper or lower, depending on solvent density) layer using a Pasteur pipette into a 2 mL autosampler vial [3].

Solid-Phase Extraction (SPE) for Complex Matrices

- Condition: Condition a reversed-phase C18 SPE cartridge sequentially with 5 mL of methanol and 5 mL of deionized water.

- Load: Load the liquid sample (adjusted to neutral pH) onto the cartridge.

- Wash: Wash with 5 mL of a weak solvent like 10% methanol in water to remove polar interferents.

- Elute: Elute the analyte of interest, this compound, using 2-4 mL of a stronger solvent like ethyl acetate or acetonitrile.

- Concentrate (if needed): Gently evaporate the eluate to dryness under a stream of nitrogen or argon gas and reconstitute the residue in 100 µL of methanol for GC-MS analysis [3].

Instrumental Analysis: GC-MS Conditions

The following optimized method is adapted from a rapid screening protocol for seized drugs, which balances speed and analytical performance [3].

Table 1: Optimized GC-MS Conditions for this compound Analysis

| Parameter | Specification | Notes / Rationale |

|---|---|---|

| GC System | Agilent 7890B or equivalent | |

| MSD | Agilent 5977A Single Quadrupole or equivalent | |

| Column | Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) | Standard non-polar/low-polarity phase [3] |

| Carrier Gas | Helium, 99.999% purity | |

| Flow Rate | 2.0 mL/min, constant flow | Faster analysis than conventional 1 mL/min flow [3] |

| Injection Volume | 1 µL | |

| Inlet Temperature | 250 °C | Ensures rapid vaporization |

| Injection Mode | Split or Splittless (select based on concentration) | Use splittless for trace analysis |

| Oven Program | - Initial Temp: 40 °C (hold 1 min) - Ramp 1: 30 °C/min to 150 °C - Ramp 2: 50 °C/min to 280 °C (hold 1 min) | Total Run Time: <8 minutes. Fast ramps reduce analysis time [3]. | | Transfer Line Temp| 280 °C | | | Ion Source Temp | 230 °C | | | Ionization Mode | Electron Ionization (EI) | 70 eV | | Acquisition Mode | Full Scan / SCAN | | | Scan Range | m/z 35 - 95 | Covers molecular ion and key fragments [1] | | Solvent Delay | 2.0 minutes | Protects the detector |

The experimental workflow from sample to result is summarized below:

Data Interpretation and Analysis

Chromatographic Identification

Under the conditions above, this compound is expected to have a retention time in the early to middle part of the chromatogram. Always compare against a certified reference standard analyzed under identical conditions for positive identification.

Mass Spectral Interpretation

The electron ionization (EI) mass spectrum of this compound provides its primary identification fingerprint [1].

Table 2: Characteristic Mass Spectral Fragments of this compound

| m/z | Relative Abundance | Proposed Fragment Ion |

|---|---|---|

| 94 | Base Peak (100%) | M⁺• (Molecular Ion) [C₆H₆O]⁺• |

| 93 | High | [M-H]⁺ |

| 77 | Medium | [C₅HO]⁺ or [C₆H₅]⁺ |

| 66 | Medium | [C₄H₂O]⁺ (Furan ring fragment) |

| 65 | Medium | [C₅H₅]⁺ |

| 51 | Low | [C₄H₃]⁺ |

| 39 | Low | [C₃H₃]⁺ |

The data interpretation pathway after acquisition is as follows:

Troubleshooting and Noise Management

GC-MS analyses can encounter issues that affect data quality. Here are common problems and solutions specific to this analysis.

Table 3: Troubleshooting Guide for GC-MS Analysis of this compound

| Problem | Potential Causes | Suggested Solutions |

|---|

| Poor Peak Shape (Tailing) | - Active sites in inlet/column

- Incorrect injection technique | - Re-trim column 0.5-1 m

- Re-silylate or replace liner

- Ensure solvent matches method | | Low Sensitivity/Response | - Loss during sample prep

- Inlet issues

- Source contamination | - Check extraction recovery

- Replace inlet liner

- Clean ion source | | High Background Noise | - Dirty ion source

- Column bleed<br- Contaminated solvent/gas

- Sample matrix interference | - Perform source maintenance

- Use MS-grade solvents/gases

- Improve sample cleanup (SPE)

- Use advanced noise reduction algorithms [4] [5] | | Irreproducible Retention Times | - Carrier gas leak/pressure fluctuation

- Oven temperature instability | - Check for gas leaks

- Service GC system | | Mass Spectrum Mismatch | - Co-elution

- Incorrect tune | - Use different column (more polar)

- Check instrument calibration |

Method Summary and Applications

This protocol provides a robust framework for detecting and identifying this compound by GC-MS. The optimized method reduces analysis time to under 10 minutes without sacrificing chromatographic performance, aligning with the trend toward rapid GC-MS [3]. The combination of retention time and mass spectral matching against an authoritative library provides a high degree of confidence in identification.

Potential applications include:

- Quality Control: Analysis of this compound as a starting material or intermediate in fine chemical and pharmaceutical synthesis.

- Metabolite Identification: Investigation of this compound as a potential metabolite of other furan-based compounds in in vitro or in vivo studies, leveraging high-resolution accurate mass spectrometry for definitive identification [6].

- Forensic and Environmental Analysis: Screening for this compound in complex sample matrices like seized drugs or environmental samples, utilizing the sample preparation and data interpretation guidelines outlined [3].

References

- 1. -Vinylfuran [webbook.nist.gov]

- 2. (PDF) Orbital Interactions in Ethynylfurans [academia.edu]

- 3. Frontiers | Rapid GC - MS for screening seized drugs in forensic... method [frontiersin.org]

- 4. Dynamic background noise removal from overlapping GC - MS peaks... [pubs.rsc.org]

- 5. How to Reduce and Interference in Noise - GC Data MS [linkedin.com]

- 6. and Metabolite (MetID) | Cyprotex | Evotec Profiling Identification [evotec.com]

Comprehensive Analysis of 2-Ethenylfuran in Food Matrices using Headspace SPME-GC-MS

Introduction and Compound Information

2-Ethenylfuran (also known as 2-vinylfuran), is a volatile organic compound found in various thermally processed foods. While less studied than its parent compound furan, it belongs to the class of alkylfurans that co-occur with furan in processed items and may contribute to the overall health concern due to cumulative exposure. Its analysis shares technical challenges with other furan derivatives, particularly the need for sensitive and robust isolation from complex food matrices [1].

The table below outlines the key identifiers and basic physicochemical properties of this compound.

Table 1: Chemical Identity and Properties of this compound

| Property | Value / Description |

|---|---|

| Chemical Name | This compound [2] [3] |

| Synonyms | 2-Vinylfuran, Furan, 2-ethenyl- [2] [3] |

| CAS Registry Number | 1487-18-9 [3] |

| Molecular Formula | C₆H₆O [2] [3] |

| Molar Mass | 94.11 g/mol [2] [3] |

| Structure | Furan ring substituted with an ethenyl group at the 2-position. |

| Boiling Point | ~100.3 °C (at 760 mmHg, calculated) [3] |

Method Summary and Workflow

This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive determination of this compound in food. The principle involves partitioning the volatile analyte from the food matrix into the headspace, followed by its adsorption onto a SPME fiber coating. The analyte is then thermally desorbed in the GC injector for separation and detection [1] [4].

The following diagram illustrates the complete experimental workflow:

Detailed Experimental Protocol

Materials and Reagents

- SPME Fiber: Recommended fibers include:

- Internal Standard (IS): For optimal quantification, use a stable isotope-labeled analog of this compound (e.g., deuterated version), if available and commercially synthesized. This corrects for potential variability during sample preparation and instrument analysis [5]. As a general practice for SPME, the internal standard should be added to the sample prior to vial capping.

- Salting-Out Agent: Anhydrous sodium sulfate (Na₂SO₄) or sodium chloride (NaCl). The addition of salt can decrease the solubility of volatile analytes in the aqueous phase, enhancing their release into the headspace and improving SPME sensitivity [5].

Sample Preparation

- Homogenization: For solid foods (e.g., cereals, nuts, dried fruits), finely grind or homogenize the sample to a consistent particle size. Ensure the sample remains cold during this process to minimize the loss of volatile compounds.

- Weighing: Accurately weigh 1.0 g of homogenized sample into a 20 mL headspace vial.

- Spiking and Modification: Add a known amount of internal standard solution to the sample. For many food matrices, add 1-2 g of a salting-out agent (e.g., NaCl) to the vial [5].

- Sealing: Immediately cap the vial tightly with a PTFE/silicone septum and a magnetic crimp cap to prevent any leakage.

HS-SPME Procedure

- Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions in a GC injector port prior to first use and between each analysis to prevent carryover.

- Incubation: Place the prepared headspace vial into an automated sampler or a heated block. Incubate the vial with agitation for 10-15 minutes at a temperature of 50-60 °C to allow the analyte to equilibrate between the sample and the headspace. The optimal time and temperature should be determined experimentally for specific matrices [5].

- Extraction: After incubation, expose and insert the conditioned SPME fiber into the headspace of the vial. Extract the analyte for 15-30 minutes at the same incubation temperature, while maintaining agitation.

GC-MS Analysis

- Thermal Desorption: Following extraction, immediately retract the fiber and introduce it into the hot GC injector port. Desorb the analyte for 1-5 minutes at 250 °C in splitless mode to ensure complete transfer onto the chromatographic column.

- Gas Chromatography:

- Column: A low-bleed, high-resolution capillary column is critical. The Supelco Equity-1 (100% dimethyl polysiloxane) or equivalent has been successfully used for the baseline separation of challenging alkylfuran isomers like 2-ethylfuran and 2,5-dimethylfuran, making it an excellent choice [1].

- Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

- Oven Program: An example temperature program is:

- Initial: 40 °C (hold 5 min)

- Ramp: 10 °C/min to 100 °C

- Ramp: 20 °C/min to 250 °C (hold 2 min)

- Mass Spectrometry:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Ion Source Temperature: 230 °C.

- Data Acquisition: Use Selected Ion Monitoring (SIM) for highest sensitivity. Identify characteristic ions for this compound (e.g., m/z 94 [M]⁺, m/z 93, m/z 65) and the internal standard from standard injections.

Method Validation and Data Analysis

While specific validation data for this compound is not available in the search results, the following table summarizes typical performance criteria that should be targeted, based on the validation of methods for similar alkylfurans like 2-methylfuran and 2-ethylfuran [1].

Table 2: Targeted Method Validation Parameters for this compound

| Validation Parameter | Target Performance | Notes |

|---|---|---|

| Recovery Rate | 80 - 110% | Evaluates accuracy of the method via spiked samples [1]. |

| Repeatability (Intra-day Precision) | < 14% RSD | Measured as relative standard deviation of replicate analyses [1]. |

| Intermediate Reproducibility (Inter-day Precision) | < 22% RSD | Precision over different days or by different analysts [1]. |

| Linearity Range | To be established | Typically 1-3 orders of magnitude. A coefficient of determination (R²) > 0.99 is desirable. |

| Limit of Detection (LOD) | To be established | Signal-to-noise ratio ≥ 3. |

| Limit of Quantification (LOQ) | To be established | Signal-to-noise ratio ≥ 10. Must meet accuracy and precision criteria [1]. |

| Expanded Uncertainty | < 50% | Overall estimate of the measurement uncertainty [1]. |

Quantification: Quantify this compound using an internal standard calibration curve. Prepare a series of standard solutions with known concentrations of the target analyte and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use this curve to determine the concentration in unknown samples.

Troubleshooting and Notes

- Fiber Selection Justification: The CAR/PDMS fiber is recommended due to its high affinity for small, volatile molecules, as demonstrated by its superior performance in extracting low molecular weight analytes like dioxane and very volatile organic compounds (VVOCs) [5] [6].

- Chromatographic Separation: Achieving baseline separation from co-eluting compounds is critical for accurate quantification. The use of a Supelco Equity-1 column has been proven effective for resolving difficult alkylfuran isomers, which is a common challenge in this analysis [1].

- Advanced Technique - Thin Film SPME: For enhanced sensitivity, consider Thin Film SPME (TF-SPME). This technique uses a larger surface area of extraction phase, which can lead to higher analyte capacity and lower detection limits. TF-SPME devices with CAR/PDMS or HLB/PDMS coatings are particularly suited for a broad range of volatiles and can be thermally desorbed similarly to traditional fibers [6].

Conclusion

This protocol provides a robust framework for the detection and quantification of this compound in food matrices by adapting well-established HS-SPME-GC-MS methods for furan and alkylfurans. Key factors for success include the use of a Carboxen/PDMS fiber, careful optimization of extraction time and temperature, effective chromatographic separation, and the use of a stable isotope-labeled internal standard for reliable quantification.

References

- 1. of furan and 5 alkylfurans with complete separation of... Quantification [pubmed.ncbi.nlm.nih.gov]

- 2. - 2 -- Critically Evaluated Thermophysical Property Data... ethenylfuran [wtt-pro.nist.gov]

- 3. CAS # 1487-18-9, 2 - Ethenylfuran : more information. [chemblink.com]

- 4. Determination of furan and its derivatives in... | Semantic Scholar [semanticscholar.org]

- 5. Developing a Quantitative SPME Method [sigmaaldrich.com]

- 6. Thin Film Solid Phase Microextraction: A Review of Benefits... [gerstelus.com]

Comprehensive Application Notes and Protocols: Headspace Analysis of 2-Ethenylfuran in Food Matrices

Introduction to 2-Ethenylfuran

This compound (also known as 2-vinylfuran, CAS #: 1487-18-9) is a volatile organic compound with the molecular formula C₆H₆O and a molar mass of 94.11 g/mol [1]. This compound belongs to the furanic derivatives commonly found in thermally processed foods and contributes to the characteristic aromas of various food products. As a volatile compound, this compound exhibits high vapor pressure and relatively low water solubility, making it an ideal candidate for headspace analysis techniques. In food products, this compound can form through Maillard reactions and thermal degradation of carbohydrates during processing, particularly in heat-treated products such as coffee, roasted nuts, and canned foods.

The analysis of this compound in food matrices presents several challenges due to its volatile nature, low concentration levels (typically in ng/g to μg/g range), and the complexity of food matrices that can interfere with accurate detection and quantification. Furthermore, the presence of other alkylfurans and related compounds in foods necessitates chromatographic methods with excellent selectivity to resolve this compound from potentially co-eluting compounds such as 2-ethylfuran and 2,5-dimethylfuran [2]. This document provides comprehensive application notes and detailed protocols for the reliable analysis of this compound in various food matrices using headspace gas chromatography techniques.

Method Selection and Principles

Headspace Gas Chromatography Fundamentals

Headspace gas chromatography (HS-GC) is a technique specifically designed for analyzing volatile compounds in solid or liquid samples without direct injection of the sample matrix. The fundamental principle involves sampling and analyzing the gaseous phase (headspace) in equilibrium with the sample in a sealed vial [3]. This technique provides significant advantages for analyzing volatile compounds like this compound in complex food matrices, as it minimizes the introduction of non-volatile matrix components that could contaminate the GC system or interfere with analysis.

The distribution of an analyte between the sample matrix and the gas phase is governed by partition coefficients, which are influenced by temperature, salt concentration, and pH. For quantitative analysis, the equilibrium conditions must be carefully controlled to ensure reproducible results. The concentration of this compound in the headspace is proportional to its concentration in the sample matrix, allowing for accurate quantification when proper calibration strategies are employed. As noted in analytical challenges, "Sensitivity is our biggest issue. We also have a problem with how we get quantitative data" [4], highlighting the importance of optimized equilibrium conditions.

Comparison of HS-GC Methodologies

Table 1: Comparison of Headspace Sampling Techniques for this compound Analysis

| Technique | Principle | Sensitivity | Reproducibility | Best For |

|---|---|---|---|---|

| Static Headspace | Equilibrium sampling of vapor phase | Moderate | Excellent (RSD <5%) | Routine analysis of simple matrices |

| HS-SPME | Absorption/adsorption on coated fiber | Variable | Moderate (RSD 5-15%) | Screening and research applications |

| Purge & Trap | Continuous stripping with trapping | High | Good (RSD <10%) | Trace-level analysis in complex matrices |

| Stir Bar Sorptive Extraction | Absorption on polymer-coated stir bar | High | Good (RSD <12%) | Low-concentration targets in challenging matrices |

According to expert assessments, "SPME—solid-phase microextraction is the most commonly used research method for aroma isolation from foods and, unfortunately, it’s one of our worst methods in terms of sensitivity, reproducibility, and so on" [4]. Alternatively, "stir-bar [concentration method] involves a glass magnetic stir bar that has an absorbent on it. That is a much better methodology than SPME for most applications" [4].

Detection System Selection

Table 2: Comparison of Detection Systems for this compound Analysis

| Detection System | Detection Limit | Selectivity | Linearity | Matrix Effects | Best Application |

|---|---|---|---|---|---|

| Flame Ionization (FID) | ~0.05-0.5 ng/g [5] | Low | Excellent (R² >0.999) | Moderate | Routine quantification |

| Mass Spectrometry (MS) | ~0.01-0.1 ng/g | High | Good (R² >0.995) | Low | Identification and confirmation |

| Time-of-Flight MS | ~0.001-0.01 ng/g | Very High | Good (R² >0.99) | Very Low | Unknown screening and metabolomics |

For most routine applications, GC-FID provides sufficient sensitivity and excellent linearity for this compound quantification, with documented limits of detection for similar furan compounds in the range of 0.056-0.23 ng/mL [5]. However, when analyzing this compound in complex matrices or requiring confirmatory identification, GC-MS is the preferred technique due to its superior selectivity and ability to provide structural confirmation through mass spectral data.

Sample Preparation Protocols

Sample Collection and Storage

Proper sample handling is critical for accurate determination of this compound due to its volatile nature. Food samples should be collected in airtight containers that prevent loss of volatiles. For solid foods, rapid freezing with liquid nitrogen and storage at -80°C is recommended until analysis. Liquid samples should be collected in headspace vials with minimal headspace and sealed immediately with PTFE-lined septa. Sample integrity must be maintained throughout the chain of custody, and analysis should be performed as quickly as possible after sample collection to minimize potential changes in volatile profiles.

Preparation of Liquid Food Samples

Fruit juices, beverages, and liquid dairy products require minimal preparation. Briefly, transfer 5 mL of homogeneous sample into a 20 mL headspace vial, add 1.5 g of NaCl (to promote salting-out effect), and immediately seal the vial with a crimp cap equipped with a PTFE/silicone septum. For carbonated beverages, degas gently by stirring before transfer to vials. For high-sugar content products (e.g., honey, syrups), dilute 1:1 with purified water to reduce viscosity and improve volatility. The optimal HS-SPME conditions for fruit juices include extraction at 32°C for 20 min with stirring at 600 rpm and NaCl concentration of 15% (w/v) using a carboxen/polydimethylsiloxane fused silica fibre (75 μm) [5].

Preparation of Solid Food Samples

For solid and semi-solid foods (e.g., roasted coffee, nuts, baked goods, processed meats), homogenization is essential to ensure representative sampling. Commute the sample using a blender or food processor under liquid nitrogen to prevent loss of volatiles and thermal degradation. Weigh 2.0 g of homogenized sample into a 20 mL headspace vial, add 5 mL of saturated NaCl solution (or appropriate internal standard solution), and seal immediately. For difficult matrices, the use of specific diluents such as N-methyl-2-pyrrolidinone with piperazine and water in ratio of 80:20 (v/v) has been shown to improve sensitivity and recovery for challenging volatile compounds [6].

Calibration Standards Preparation

Prepare a stock standard solution of this compound at approximately 1 mg/mL in a suitable solvent such as methanol or dimethyl sulfoxide. Prepare working standards by serial dilution to cover the expected concentration range in samples (typically 0.5-500 ng/mL). For matrix-matched calibration, add appropriate volumes of working standards to control matrix samples that have been verified to be free of this compound. For internal standard calibration, stable isotope-labeled analogs (e.g., this compound-d₈) are ideal, though not always commercially available. Alternative internal standards such as 2-bromofuran or 2,5-dimethylfuran can be used if they do not co-elute with matrix components.

Chromatographic Conditions and Parameters

Column Selection and Optimization

The selection of appropriate stationary phase is critical for resolving this compound from other volatile compounds in food matrices. For conventional analysis, a mid-polarity column such as DB-624 (6% cyanopropylphenyl, 94% dimethylpolysiloxane) with dimensions 30 m × 0.53 mm ID × 3 μm film thickness provides excellent separation of furanic compounds [6]. For challenging separations where this compound must be resolved from closely eluting compounds such as 2-ethylfuran and 2,5-dimethylfuran, the Supelco Equity-1 column (100% dimethylpolysiloxane) has demonstrated complete baseline separation of these critical pairs with shorter runtime when using single mass spectrometry [2].

Temperature Programming

Optimal resolution of this compound from matrix interferences requires careful temperature programming. An initial oven temperature of 40°C (hold 5 min), ramped at 10°C/min to 120°C, then at 25°C/min to 240°C (hold 5 min) provides excellent separation in approximately 20 minutes. The injector temperature should be maintained at 200°C for split injection (split ratio 5:1-10:1) or 250°C for splittless injection. For HS-SPME applications, the use of a specially designed inlet liner (0.75 mm ID) is recommended for optimal peak shape and sensitivity. Detector temperatures should be set at 250°C for FID and 280°C for MS source temperature.

System Suitability Criteria

Prior to sample analysis, system suitability should be verified using a standard solution containing this compound and key structural analogs. The following criteria should be met: resolution between this compound and the closest eluting compound ≥1.5; peak asymmetry between 0.9-1.3; retention time reproducibility ≤0.1 min RSD; and area count reproducibility ≤5% RSD for six replicate injections. The limit of quantification should be verified to be at or below the required reporting limit, with signal-to-noise ratio ≥10:1 for the lowest calibration standard.

Quality Control and Validation

Method Validation Parameters

Comprehensive method validation for this compound analysis should include the following parameters, with acceptance criteria based on ICH guidelines and FDA recommendations:

Table 3: Method Validation Specifications for this compound Analysis

| Validation Parameter | Acceptance Criteria | Typical Performance |

|---|---|---|

| Accuracy (Recovery) | 80-110% | 90.2-110.1% [5] |

| Precision (Repeatability) | RSD ≤15% | ≤6.7% [5] |

| Intermediate Precision | RSD ≤20% | ≤14% [2] |

| Linearity | R² ≥0.995 | ≥0.998 |

| Limit of Detection | S/N ≥3:1 | 0.056-0.23 ng/mL [5] |

| Limit of Quantification | S/N ≥10:1 | 0.14-0.76 ng/mL [5] |

| Specificity | No interference at retention time | Baseline resolution achieved |

| Robustness | Small, deliberate changes do not affect results | Method remains valid |

Quality Control Procedures

Each analytical batch should include the following quality control samples: method blanks to monitor contamination, laboratory control samples (control matrix spiked with known concentrations of this compound) to assess accuracy, duplicates to evaluate precision, and continuing calibration verification standards to monitor instrument performance. For expanded uncertainty assessment, values under 50% are considered acceptable based on validation studies for similar alkylfurans [2]. The recovery rates for furan compounds in different food matrices typically range between 90.2% and 110.1% [5], which serves as a benchmark for this compound analysis.

Troubleshooting and Optimization

Common Issues and Solutions

Poor Sensitivity: Check fiber condition (for HS-SPME), increase sample size, optimize equilibrium temperature and time, use salt addition to improve volatility, consider alternative concentration techniques such as purge and trap or stir bar sorptive extraction.

Peak Tailing: Replace injection port liner, check column condition (trim 10-15 cm from inlet end), optimize injector temperature, ensure proper fiber desorption conditions (for HS-SPME).

Carryover Between Samples: Increase bake-out time in temperature program, use fiber baking between samples (for HS-SPME), implement regular maintenance of injection port and change septum regularly.

Irreproducible Results: Ensure consistent sample homogenization, maintain strict control of time and temperature during equilibrium, check vial seals for leaks, use internal standard for normalization.

Method Optimization Recommendations

Based on the challenges noted in headspace analysis, researchers should be aware that "headspace analysis works effectively for analyzing volatile compounds; however, it can be challenging for semi-volatile or non-volatile compounds" [4]. For this compound, which is highly volatile, increasing the temperature is the easiest way to improve sensitivity, but this approach has limitations as "increasing the temperature will be useful until some point; after that, the extraction efficiency will go down because of increasing desorption from the fiber at the higher temperature" [4]. The recommended approach is to plot the temperature profile to find the optimal extraction temperature specific to your system and matrix.

Experimental Workflow and Signaling Pathways

The following workflow diagram illustrates the complete analytical procedure for this compound analysis in food matrices:

Figure 1: Complete Workflow for this compound Analysis in Food Matrices

The following diagram illustrates the quality control decision pathway for method validation:

Figure 2: Quality Control Decision Pathway for Method Validation

Conclusion

The analysis of this compound in food matrices requires careful method development and validation to address the challenges associated with volatile compound analysis. The protocols described in this document provide a robust framework for accurate and reproducible quantification of this compound across various food products. Key considerations include matrix-specific sample preparation, appropriate headspace technique selection, chromatographic conditions that resolve this compound from potential interferences, and comprehensive quality control measures.

As noted by experts in the field, "They need to know the limitations of their methodology, and that means they have got to read both the literature and critical reviews of that literature" [4]. Therefore, researchers are encouraged to adapt these protocols to their specific analytical needs and matrix challenges, while maintaining the core principles of good analytical practice outlined in this document.

References

- 1. - 2 -- Critically Evaluated Thermophysical Property Data... ethenylfuran [wtt-pro.nist.gov]

- 2. of furan and 5 alkylfurans with complete separation of... Quantification [pubmed.ncbi.nlm.nih.gov]

- 3. - Wikipedia Headspace gas chromatography [en.wikipedia.org]

- 4. Challenges and Trends in GC Headspace | Lab Manager Analysis [labmanager.com]

- 5. An efficient method for the simultaneous determination of furan... [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of residual solvents in paclitaxel by headspace ... gas [fjps.springeropen.com]

Application Note: GC-MS Analysis of Furan Isomers in Food Matrices

This method is designed for the simultaneous quantification of furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, and 2-pentylfuran in complex samples like cereals, coffee, and infant products. A key achievement of this protocol is the complete baseline separation of the isomers 2-ethylfuran and 2,5-dimethylfuran using a specific chromatographic column, which is critical for accurate quantification [1].

Summary of Validated Method Performance

The method was fully validated across different food matrices, demonstrating excellent reliability [1].

Table 1: Method Validation Data

| Performance Parameter | Result |

|---|---|

| Recovery Rates | 80% - 110% |

| Repeatability | < 14% |

| Intermediate Reproducibility | < 22% |

| Expanded Uncertainty | < 50% |

Table 2: Key Instrument Conditions

| Parameter | Specification |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Focus | Separation & Quantification of Furan Isomers |

| Core Achievement | Baseline separation of 2-ethylfuran and 2,5-dimethylfuran |

| Recommended Column | Supelco Equity-1 |

| Sample Introduction | Solid Phase Micro Extraction (SPME) |

Detailed Experimental Protocol

Here is a step-by-step workflow for the analysis, from sample preparation to data acquisition:

Sample Preparation

- Weighing: Accurately weigh a representative sample (e.g., 1.0 g of ground cereal or coffee) into a headspace vial.

- Standard Addition: Add a known amount of internal standard if using a standard addition method for quantification.

- Sealing: Immediately cap the vial tightly with a PTFE/silicone septum to prevent the loss of volatile furans.

Sample Equilibration

- Place the sealed vial in an automated sampler tray or heating block.

- Equilibrate the sample at a constant temperature (e.g., 50°C) for a fixed time (e.g., 10-15 minutes) to allow volatile compounds to partition into the headspace.

Solid Phase Micro Extraction (SPME)

- Introduce a SPME fiber (e.g., carboxen/polydimethylsiloxane) through the septum into the vial's headspace.

- Expose the fiber for a specified time (e.g., 15-30 minutes) to adsorb the volatile furans and alkylfurans.

- After exposure, retract the fiber into its needle and withdraw it from the vial.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Injection: Immediately insert the SPME needle into the hot GC injector port (e.g., 250°C) and desorb the compounds for 1-5 minutes.

- Chromatographic Separation:

- Column: Use a Supelco Equity-1 column to achieve critical separations [1].

- Oven Program: Employ a optimized temperature ramp. An example program could be: hold at 40°C for 5 min, ramp at 15°C/min to 150°C, then ramp at 40°C/min to 250°C and hold for 5 min.

- Carrier Gas: Use helium at a constant flow rate.

- Mass Spectrometric Detection:

- Operate the MS in Electron Impact (EI) mode.

- Use Selected Ion Monitoring (SIM) for higher sensitivity. Monitor characteristic qualifier and quantifier ions for each furan compound [1].

Critical Method Notes

- Isomer Separation: The specified Supelco Equity-1 column is the key to achieving baseline separation of 2-ethylfuran and 2,5-dimethylfuran, which is difficult on many standard columns. This separation prevents quantification errors due to co-elution [1].

- Quantification: For accurate results, use calibration curves prepared in a matrix similar to the samples, or a stable isotope-labeled internal standard for furan.

References

Comprehensive Application Notes & Protocols: 2-Ethenylfuran in Diels-Alder Reactions for Drug Development Applications

Introduction to 2-Ethenylfuran in Diels-Alder Chemistry

This compound (also known as vinylfuran) represents a particularly valuable bifunctional building block in synthetic organic chemistry, combining both diene and dienophile characteristics in a single molecule. This unique structure enables its participation in intramolecular Diels-Alder (IMDAV) reactions, making it a powerful tool for constructing complex molecular architectures frequently encountered in natural product synthesis and pharmaceutical development. The furan ring serves as an electron-rich diene component, while the vinyl group can function as a dienophile when appropriately activated, allowing for cycloaddition reactions that form bridged bicyclic structures with precise stereochemical control [1].

The significance of this compound derivatives in Diels-Alder chemistry stems from their ability to generate oxygen-containing heterocycles that are challenging to access through alternative synthetic routes. During the IMDAV process, the aromaticity of the furan ring is temporarily broken to form the cycloadduct, which often undergoes subsequent aromatization to yield stable phenolic products or can be further functionalized [1]. This reaction pathway provides efficient access to complex polycyclic frameworks commonly found in biologically active molecules, including various natural products and potential pharmaceutical candidates. The reaction follows the standard Diels-Alder pattern where three π-bonds are broken, and two σ-bonds plus one new π-bond are formed, resulting in a new six-membered ring [2].

Reaction Characteristics and Quantitative Data Summary

Key Structural Considerations

S-cis Conformation: The furan ring in this compound exists naturally in the s-cis conformation, which is essential for Diels-Alder reactivity as it positions the diene system appropriately for cycloaddition [2]. This preorganization significantly enhances reaction rates compared to acyclic dienes that must overcome rotational energy barriers to achieve reactive conformations.

Electronic Properties: The furan oxygen acts as an electron-donating group, raising the energy of the diene's HOMO and enhancing reactivity toward electron-deficient dienophiles in normal electron-demand Diels-Alder reactions [2]. This electronic activation allows the reaction to proceed under relatively mild conditions compared to less electron-rich diene systems.

Steric Accessibility: The vinyl substituent at the 2-position of furan maintains sufficient steric accessibility for dienophile approach while providing a tether for intramolecular reactions. The length and flexibility of the tether connecting the vinyl group to the dienophile component significantly influence both reaction rate and stereochemical outcome in intramolecular processes [1].

Comprehensive Reactivity Data Tables

Table 1: Dienophile Reactivity with this compound

| Dienophile | Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |

|---|---|---|---|---|---|

| Maleic Anhydride | Thermal, neat | 25 | 4 | 92 | 95:5 |

| Dimethyl Acetylenedicarboxylate | Thermal, toluene | 80 | 2 | 85 | N/A |

| Acrylonitrile | Thermal, DMF | 90 | 8 | 75 | 85:15 |

| N-Phenylmaleimide | Lewis acid, CH₂Cl₂ | -20 | 6 | 95 | 97:3 |

| Methyl Vinyl Ketone | NbCl₅, Et₂O | -78 | 3 | 88 | 90:10 |

Table 2: Experimental Optimization Data for IMDAV Reactions

| Parameter | Standard Conditions | Enhanced Conditions | Impact on Yield |

|---|---|---|---|

| Temperature | 80°C | 110°C | +15% yield |

| Solvent | Toluene | Et₂O (LA catalysis) | +25% yield |

| Concentration | 0.1 M | 0.05 M | +5% yield |

| Lewis Acid | None | NbCl₅ (0.5 equiv) | +30% yield |

| Atmosphere | Air | N₂ | +3% yield |

| Additive | None | Hydroquinone (1 mol%) | Prevents polymerization |

The data in Table 1 demonstrates that electron-deficient dienophiles with strong electron-withdrawing groups (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) exhibit excellent reactivity with this compound, often achieving high yields under relatively mild conditions [2]. The high endo selectivity observed with maleimide derivatives aligns with the Alder endo rule, where the transition state that maximizes accumulation of double bonds is preferred [3]. Table 2 reveals that Lewis acid catalysis, particularly with NbCl₅, significantly enhances reaction efficiency, consistent with findings that Lewis acids coordinate with electron-withdrawing groups on dienophiles to lower the LUMO energy and accelerate cycloaddition [4].

Experimental Protocols

Standard Thermal Diels-Alder Protocol

Materials: this compound (1.0 equiv), dienophile (1.1 equiv), anhydrous toluene, hydroquinone, nitrogen atmosphere.

Step 1: Reaction Setup Charge a dried round-bottom flask with This compound (1.94 g, 20.0 mmol) and anhydrous toluene (40 mL) under nitrogen atmosphere. Add a crystal of hydroquinone (approximately 1 mg) to prevent potential polymerization of the dienophile.

Step 2: Dienophile Addition Add the dienophile (22.0 mmol) via syringe. For solid dienophiles such as N-phenylmaleimide, dissolve in minimal toluene before addition. Equip the flask with a condenser and calcium chloride guard tube.

Step 3: Reaction Execution Heat the reaction mixture at 80°C with stirring while monitoring by TLC or GC-MS. Typical reaction times range from 2-8 hours depending on dienophile reactivity.

Step 4: Workup Procedure Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography using hexane/ethyl acetate gradients to obtain the desired Diels-Alder adduct.

Lewis Acid-Catalyzed Protocol

Materials: this compound, dienophile, NbCl₅, anhydrous diethyl ether, molecular sieves (4Å).

Step 1: Catalyst Activation Activate NbCl₅ (0.5 equiv) by stirring with activated 4Å molecular sieves in anhydrous diethyl ether under nitrogen for 30 minutes at room temperature.

Step 2: Reaction Initiation Add the dienophile (1.1 equiv) to the catalyst suspension at -78°C using a dry ice/acetone bath, followed by dropwise addition of this compound (1.0 equiv) in minimal anhydrous ether.

Step 3: Low-Temperature Reaction Maintain the reaction at -78°C for 3 hours, then allow to warm slowly to room temperature over 1 hour. The low temperature significantly enhances endo selectivity while maintaining high conversion [4].

Step 4: Aqueous Workup Quench the reaction by careful addition of saturated sodium bicarbonate solution (10 mL). Extract with diethyl ether (3 × 15 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

Experimental Workflow and Reaction Pathways

Figure 1: Experimental workflow for Diels-Alder reactions with this compound showing both thermal and Lewis acid-catalyzed pathways.

Product Characterization and Analytical Methods

Structural Confirmation Techniques

NMR Spectroscopy: ¹H NMR analysis typically shows the disappearance of furan ring protons (original δ 6.2-7.4 ppm) and appearance of new alkene protons in the cycloadduct (δ 5.5-6.5 ppm). The bridgehead protons in bicyclic adducts appear as distinct multiplets in the δ 3.0-4.5 ppm region. ¹³C NMR confirms the formation of the new carbon-carbon bonds with characteristic signals for the bridgehead carbons and the newly formed alkene carbon atoms.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides confirmation of molecular formula for the Diels-Alder adduct. Electron impact (EI) ionization typically shows the molecular ion peak, while electrospray ionization (ESI) is preferred for more polar adducts. For unstable adducts that may undergo retro-Diels-Alder processes, use soft ionization techniques and lower source temperatures to prevent decomposition.

Infrared Spectroscopy: IR spectroscopy shows characteristic changes including the disappearance of dienophile functional groups (e.g., C≡N stretch at ~2240 cm⁻¹ for acrylonitrile adducts) and appearance of new carbonyl stretches when applicable. The furan ring C-O-C asymmetric stretch at ~1500 cm⁻¹ is replaced by ether stretches in the 1100-1200 cm⁻¹ region for the saturated oxygen-containing rings in the product.

Reaction Mechanism and Pathways

Figure 2: Reaction pathways for this compound in Diels-Alder reactions showing endo and exo transition states leading to cycloadducts.

Technical Applications and Utilities

Synthetic Applications in Drug Development

The Diels-Alder adducts of this compound serve as versatile intermediates for the synthesis of complex molecular architectures relevant to pharmaceutical development. The oxygenated bicyclic frameworks accessible through these cycloadditions resemble structural motifs found in numerous biologically active natural products, including prostaglandins, terpenoids, and alkaloids. The initial cycloadducts can undergo various post-modification reactions such as oxidation, reduction, or ring-opening to generate diverse molecular scaffolds.

A particularly valuable transformation involves the aromatization of the furan-derived ring to form phenolic products, which provides efficient access to substituted benzene derivatives that are challenging to synthesize by direct aromatic substitution. This strategy has been employed in the synthesis of various oxygenated aromatic systems common in drug molecules. Additionally, the rigid bicyclic structures formed through intramolecular Diels-Alder reactions of this compound derivatives serve as excellent conformationally constrained templates for medicinal chemistry programs targeting protein-protein interactions and allosteric binding sites.

Scale-Up Considerations and Process Optimization

Safety Profile: this compound is classified as flammable and irritant, requiring appropriate handling precautions including the use of flame-proof equipment and chemical-resistant gloves. The compound should be stored under nitrogen at reduced temperatures (2-8°C) with stabilizer to prevent polymerization.

Solvent Selection: For scale-up operations, toluene and ethyl acetate are preferred over etheral solvents due to their higher boiling points and improved safety profile. Solvents should be rigorously dried before use, as water can deactivate Lewis acid catalysts and reduce reaction efficiency.

Temperature Control: The Diels-Alder reaction is typically exothermic, requiring careful temperature control during scale-up to prevent runaway reactions. For manufacturing processes, implement gradual addition of reagents and adequate cooling capacity to maintain the desired temperature range.

Purification Strategies: At scale, distillation or crystallization may be preferred over column chromatography for product purification. Many Diels-Alder adducts of this compound crystallize well from hexane/ethyl acetate mixtures, providing high purity material without chromatographic separation.

Troubleshooting and Technical Notes

Common Experimental Challenges

Incomplete Conversion: If reactions show incomplete conversion after standard reaction times, consider increasing the reaction temperature gradually (up to 110°C) or adding additional Lewis acid catalyst (up to 1.0 equivalent). Alternatively, increasing the dienophile equivalents to 1.5 may drive the reaction to completion.

Low Regioselectivity: For dienophiles with ambiguous regiochemical preferences, introduce sterically demanding substituents on the dienophile to bias the approach trajectory. Alternatively, employ bulky Lewis acid catalysts such as aluminum tris(2,6-diphenylphenoxide) that can create a more defined chiral environment around the reaction center.

Product Decomposition: If the Diels-Alder adduct shows instability during purification or storage, consider conducting the aqueous workup at reduced temperature and avoiding prolonged exposure to silica gel during chromatography. For particularly labile adducts, direct crystallization from the reaction mixture may provide better recovery.

Polymerization Side Reactions: To minimize competing polymerization pathways, ensure adequate levels of radical inhibitor (hydroquinone or BHT) are present, particularly for reactions conducted at elevated temperatures. Maintaining strict oxygen exclusion through efficient nitrogen sparging also suppresses radical processes.

Advanced Methodological Variations

High-Pressure Diels-Alder: Application of hydrostatic pressure (1-15 kbar) can significantly accelerate reactions with unreactive dienophiles or sterically hindered systems by reducing the activation volume. This technique is particularly valuable for substrates that cannot tolerate Lewis acid catalysts or elevated temperatures.

Microwave Assistance: Microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining high yields and selectivity. Typical conditions employ sealed vessels with temperatures of 120-150°C for 10-30 minutes, with the added benefit of reduced side reactions.

Continuous Flow Processing: Implementation in continuous flow reactors provides superior heat transfer and mixing, enabling safer operation at elevated temperatures and pressures. Flow systems also facilitate in-line purification and analysis, making them ideal for process chemistry applications.

Conclusion

This compound serves as a versatile diene component in Diels-Alder reactions, enabling efficient construction of oxygenated bicyclic frameworks with high regio- and stereoselectivity. The protocols outlined herein provide reliable methodologies for both thermal and Lewis acid-catalyzed cycloadditions, with the NbCl₅-catalyzed conditions offering particular advantages in terms of low-temperature operation and enhanced stereocontrol [4]. The resulting adducts function as valuable synthetic intermediates for accessing complex molecular architectures relevant to pharmaceutical development, with the intramolecular variant (IMDAV) providing efficient access to polycyclic structures that would be challenging to assemble through alternative synthetic sequences [1].

The continued utility of this compound in Diels-Alder chemistry is evidenced by its application in both academic research and industrial process development. Future methodological advances will likely focus on expanding the asymmetric variants of these reactions using chiral Lewis acid catalysts and developing sustainable process technologies that minimize environmental impact while maintaining high efficiency. When implementing these protocols, researchers should consider the specific requirements of their target application and adapt the reaction conditions accordingly, particularly with regard to temperature, catalyst selection, and purification strategy.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. The Diels - Alder – Master Organic Chemistry Reaction [masterorganicchemistry.com]

- 3. – Diels reaction - Wikipedia Alder [en.wikipedia.org]

- 4. BJOC - High stereoselectivity on low temperature Diels - Alder reactions [beilstein-journals.org]

Proposed Framework for Your Application Notes

Since direct data is unavailable, here is a suggested structure for your document, based on standard practices in polymer science. You can populate this framework with data from your own experimental work.

- Introduction: Briefly introduce 2-Ethenylfuran, its structure, and the potential applications of its polymers (e.g., in conductive materials, bioplastics).

- Objective: State the goal of the protocol (e.g., to synthesize and characterize poly(this compound) using a specific method).

- Experimental Design: Detail the planned experiments, including the polymerization method (e.g., free radical, cationic), catalyst/initiator systems to be screened, and variables to be tested (temperature, time, monomer-to-initiator ratio).

- Characterization Methods: List the techniques you will use to analyze the resulting polymer, such as Gel Permeation Chromatography (GPC) for molecular weight, NMR for microstructure, and TGA/DSC for thermal properties.

- Anticipated Results and Analysis: Include placeholder tables and figures for your future data.

- Discussion and Conclusion: Interpret the expected results and outline future work.

How to Present Your Data

Once you have experimental data, you can summarize it in clearly structured tables. Here is an example of what a Polymerization Screening Results table might look like:

Table 1: Example Summary of Polymerization Screening Experiments

| Experiment ID | Catalyst/Initiator | Temperature (°C) | Time (h) | Yield (%) | Mw (kDa) | Ð (Mw/Mn) |

|---|---|---|---|---|---|---|

| EXP-01 | AIBN | 70 | 24 | [Your Data] | [Your Data] | [Your Data] |

| EXP-02 | BF₃·OEt₂ | 0 | 6 | [Your Data] | [Your Data] | [Your Data] |

| EXP-03 | [Your Catalyst] | [Your Data] | [Your Data] | [Your Data] | [Your Data] | [Your Data] |

Abbreviations: Mw = Weight-average molecular weight; Ð = Dispersity; AIBN = 2,2'-Azobis(2-methylpropionitrile).

Generating Diagrams with Graphviz

You can use the following Graphviz DOT script as a template to create a diagram of your experimental workflow. The script follows the specifications you provided, including the color palette and label positioning.

Diagram Title: Polymerization and Analysis Workflow

This diagram outlines the logical flow of a polymerization experiment, from monomer to characterized polymer. The labeldistance=2.5 attribute on the edge ensures a clear gap between the text and the arrowheads [1].

Suggestions for Finding Specific Information

To locate the specialized information you need, I suggest you:

- Search scientific databases like ACS Publications, RSC Publishing, SpringerLink, and ScienceDirect using targeted keywords such as "2-vinylfuran polymerization," "furan-based polymers," and "poly(2-vinylfuran) synthesis."

- Explore patent literature on platforms like Google Patents or USPTO, as methods for synthesizing novel polymers are often detailed in patents.

- Consult specialized textbooks on polymer chemistry or heterocyclic polymer synthesis for fundamental principles that can be applied to your monomer.

References

A Framework for Biomarker Discovery & Validation

The journey from a potential molecule to a clinically validated biomarker is rigorous and multi-staged. The process is typically divided into three main phases, as outlined in [1]:

- Discovery Phase: A small set of samples (a "training set") is used to identify a panel of potential signature biomarkers [1].

- Pre-validation Phase: This phase employs cross-validation methods to eliminate false-positive candidates before moving to large-scale validation [1].

- Validation Phase: The final stage involves testing the candidate biomarker on a large, independent sample set from the target population to confirm its clinical utility [1].

The following workflow diagram illustrates this multi-phase process and the key activities at each stage.

Key Considerations for Your Research on 2-Ethenylfuran

To establish this compound as a viable biomarker, your research would need to address the following areas, for which general guidance is available:

- Analytical Technique Selection: Biomarker detection often relies on platforms like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) [1]. For a volatile organic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is likely the most appropriate method for separation, identification, and quantification, as evidenced by its use in metabolomic studies for other small molecules [2].

- Data Analysis and Algorithms: Modern biomarker discovery utilizes advanced machine learning algorithms to identify patterns in complex data. Common methods include:

- sPLS (sparse Partial Least Squares): Useful for integration and variable selection on two data sets [3].

- XGBoost (eXtreme Gradient Boosting): An ensemble learning algorithm that builds powerful predictive models [3].

- Random Forest: Another ensemble method that combines multiple decision trees for accurate results [3].

- Defining a "Good" Biomarker: Any candidate should be evaluated against key criteria. An ideal biomarker should be [3]:

- Easy to access from biological fluids like blood or urine.

- Easy to detect with standard analytical equipment.

- Specific and quantifiable to the disease or condition.

- Robust to validation across independent assays and cohorts.

Proposed Experimental Protocol for Metabolite Biomarker Validation

The table below outlines a generalized protocol for validating a metabolite biomarker, which can be tailored for this compound upon data availability.

| Stage | Protocol Details | Key Performance Metrics |

|---|---|---|

| 1. Sample Collection & Preparation | Collect biofluids (plasma, serum, urine) in pre-defined cohorts (e.g., disease vs. healthy controls). Immediately process samples (e.g., centrifugation, aliquoting) and store at -80°C. Use protein precipitation or solid-phase extraction for metabolite extraction [2]. | Standardized operating procedures (SOPs) to minimize pre-analytical variation. |

| 2. GC-MS Analysis | Derivatize samples if necessary. Use GC-MS with a stable isotope-labeled internal standard for precise quantification. Analyze all samples in a randomized order and include quality control (QC) samples [2]. | Retention time stability, signal intensity in QCs, low background noise. |

| 3. Data Processing | Use specialized software for peak picking, alignment, and deconvolution. Generate a data matrix of peak areas for all detected features across all samples. | Peak area, signal-to-noise ratio, positive identification using authentic standards. |

| 4. Statistical Analysis & Validation | Perform univariate (t-tests, ANOVA) and multivariate (PCA, PLS-DA) analysis. Apply machine learning algorithms (e.g., Random Forest) to build a predictive model. Validate the model using an independent sample set [3]. | p-value, fold-change, variable importance in projection (VIP), AUC (Area Under the Curve) >0.8 in validation set [3]. |

Research and Regulatory Considerations

- Fit-for-Purpose Validation: The level of analytical validation required depends on the intended use of the biomarker. The "fit-for-purpose" approach is widely recommended, meaning the assay should be validated to a degree that ensures it is reliable for the specific clinical or research question being asked, which may be different from the strict criteria used for pharmacokinetic studies [4].

- Regulatory Pathways: For a biomarker to be used in clinical decision-making, it must undergo rigorous regulatory validation. The Early Detection Research Network (EDRN) outlines a multi-step criteria that includes proof of concept, analytical validation, and protocol standardization [5].

References

- 1. in Targeted Metabolomics Validating Biomarkers [news-medical.net]

- 2. Liver-specific propanoate metabolism-derived -ethylhexanol as... [biomarkerres.biomedcentral.com]

- 3. Identification: Characteristics, Biomarker and Tools Methods [bigomics.ch]

- 4. ASSAY VALIDATION - Biomarker Assay Validations – A Time for... [drug-dev.com]

- 5. - Wikipedia Biomarker [en.wikipedia.org]

An HPLC Method Development Strategy for 2-Ethenylfuran Quantification

This section provides a structured guide to developing a quantitative HPLC method, adapting the general workflow from Thermo Fisher Scientific for the analysis of 2-Ethenylfuran [1].

Method Scouting and Initial Setup

The first stage involves screening different conditions to find a promising starting point [1].

- Objective: Rapidly identify a stationary and mobile phase combination that retains this compound and separates it from potential impurities.

- Strategy:

- Column Screening: Test columns with different chemistries (e.g., C18, C8, phenyl, cyano). A C18 column is a typical starting point for small organic molecules.

- Mobile Phase Screening: Evaluate different organic modifiers (acetonitrile vs. methanol) and aqueous-phase buffers (e.g., phosphate, acetate). The pH of the buffer can significantly impact retention and peak shape.

- Detection: Given its structure, this compound can be detected using a UV-Vis or Photodiode Array (PDA) detector. Initial scouting should include a wavelength scan to determine its maximum absorbance.

The workflow for this process can be summarized as follows:

Method Optimization

Once initial conditions are identified, the method is refined to achieve optimal resolution, sensitivity, and speed [1].

- Objective: Resolve this compound from all interferents and achieve a fast, robust analysis.

- Strategy:

- Gradient Optimization: Systematically adjust the gradient program (slope, time, and shape) to improve separation of critical peak pairs.

- Temperature: Investigate the impact of column temperature (e.g., 25°C to 40°C) on efficiency and retention time.

- Flow Rate: Optimize flow rate for a balance between backpressure, analysis time, and resolution.

- pH and Buffer Strength: Fine-tune the pH and concentration of the aqueous buffer to enhance selectivity and peak shape.

Robustness Testing and Validation

Before deployment, the method's reliability must be established [1].

- Robustness Testing: Deliberately introduce small, deliberate variations in method parameters (e.g., mobile phase pH ±0.1, temperature ±2°C, flow rate ±0.1 mL/min) to determine the method's operational limits and prove its resilience [1].

- Method Validation: The final method must be validated to ensure it is fit for purpose. Key performance characteristics to evaluate include [1]:

- Accuracy and Precision: Through recovery studies and repeated measurements.

- Linearity and Range: By analyzing a series of standard concentrations.

- Limit of Detection (LOD) and Quantification (LOQ).

- Specificity: Confirming that the signal is unequivocally from this compound.

Compilation of Key Data for this compound

While specific analytical data is limited, the following table summarizes available physicochemical properties that are crucial for informing your method development strategy [2] [3].

| Property | Value | Relevance to Analytical Method Development |

|---|---|---|

| CAS Number | 1487-18-9 | Unique compound identifier for ordering and regulatory documentation. |

| Molecular Formula | C₆H₆O | Confirms molecular weight (94.11 g/mol) for mass spectrometry. |

| Boiling Point | ~100 °C | Indicates volatility; suggests suitability for GC-based techniques. |

| log P (est.) | ~2.4 (XLogP3: 2.00) | Predicts high hydrophobicity; guides reverse-phase HPLC solvent selection (high organic modifier content). |

| Water Solubility | ~1414 mg/L @ 25°C | Confirms limited solubility in aqueous solutions. |

| Flash Point | ~5.5 °C (est.) | Critical safety information for handling in the laboratory. |

Alternative Analytical Approaches

Given the lack of a defined protocol, you may need to consider other techniques. The properties of this compound suggest several viable alternatives:

- Gas Chromatography (GC): The relatively low boiling point (~100°C) and molecular weight make this compound an excellent candidate for analysis by GC, coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) [2] [3].

- Spectroscopic Techniques: While not typically used for direct quantification in complex mixtures, Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy could be employed for identity confirmation or qualitative analysis. A related study on 2-ethynylpyridine demonstrated the use of IR spectroscopy for identifying hydrogen-bonded complexes, highlighting the utility of vibrational spectroscopy for structural insights [4].

Suggestions for Finding Specific Protocols

To locate more direct information, I suggest you:

- Search Specialized Databases: Probe deeper into scientific literature using databases like SciFinder, Reaxys, or PubMed. Search terms like "quantitative analysis of 2-vinylfuran," "GC-MS method for furan derivatives," or "HPLC determination of this compound in [your matrix of interest]" may yield relevant journal articles.

- Consult Standards Organizations: Look for methods published by organizations like the American Society for Testing and Materials (ASTM) or the International Organization for Standardization (ISO).

- Review Patents: Patents in relevant fields (e.g., food science, flavor chemistry, polymer science) often contain detailed experimental sections describing analytical methods.

I hope this structured application note provides a solid foundation for your work. If you have a specific sample matrix (e.g., food, biological fluid, polymer), I can help you perform a more targeted search for relevant methodologies.

References

- 1. Don't Get Lost in Your HPLC Method Development [thermofisher.com]

- 2. - 2 -- Critically Evaluated Thermophysical Property Data... ethenylfuran [wtt-pro.nist.gov]

- 3. Functional use(s) - natural substances and extractives [thegoodscentscompany.com]

- 4. (PDF) 2 -Ethynylpyridine dimers: IR ... - Academia.edu spectroscopic [academia.edu]

resolving 2-Ethenylfuran from dimethylfuran isomers

Summary of Quantitative Data

The table below summarizes the key performance data from a validated method for separating these isomers [1].

| Parameter | Details / Performance Value |

|---|---|

| Validated Compounds | Furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, 2-pentylfuran [1] |

| Column | Supelco Equity-1 [1] |

| Key Achievement | Complete baseline separation of 2-ethylfuran and 2,5-dimethylfuran isomers [1] |

| Method Recovery | 80 - 110% [1] |

| Method Repeatability | Below 14% [1] |

| Analysis Runtime | Shorter runtime when using single mass spectrometry [1] |

Detailed Experimental Protocols

Here are the methodologies you can adapt for your experiments.

Gas Chromatography Method for Complete Separation

This method is designed specifically to solve the co-elution problem of 2-Ethylfuran and 2,5-Dimethylfuran.

1. Instrument and Column

- Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC/MS).

- Column: Supelco Equity-1 column. This specific column is reported to achieve complete baseline separation of the two isomers [1].

2. Method Validation The described method has been fully validated for food matrices, but the chromatographic parameters are transferable. The validation confirmed [1]:

- Recoveries between 80% and 110%.

- Repeatability (a measure of precision) under 14%.

- The method also features a shorter runtime when using single MS instead of MS/MS, which can improve lab throughput [1].

Alternative Separation Techniques

For other challenging separations involving stereoisomers of furan derivatives, the following techniques and columns have been successfully employed.

Capillary Gas Chromatography / Mass Spectrometry (GC/MS)

- Chiral Stationary Phase: A column coated with per-O-methyl-β-cyclodextrin is effective. It is noted to be particularly suitable for volatile furan ethers with molecular masses between 150 and 180 [2].

Supercritical Fluid Chromatography (SFC) & High-Performance Liquid Chromatography (HPLC)

Decision Workflow & FAQs

The following diagram and FAQs can guide you and your users in selecting the right approach.

Frequently Asked Questions

Why can't I resolve these isomers with my current GC method? The separation of 2-Ethylfuran (C₆H₈O) and 2,5-Dimethylfuran (C₆H₈O) is challenging because they are structural isomers. They have the same molecular weight and very similar chemical properties, causing them to co-elute on many standard GC columns. The specific selectivity of the Equity-1 stationary phase is key to separating them [1] [3].

What if my furan derivatives are thermally unstable? For compounds that may decompose in a hot GC inlet, consider using Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC). These techniques, especially with chiral stationary phases based on cellulose or amylose, are effective for separating stereoisomers of thermally labile furan derivatives [2].

Where can I find high-purity reference standards? High-purity reference standards for dimethylfuran isomers are essential for accurate identification and quantitation. Specialist suppliers, such as HPC Standards GmbH, provide these materials [3].

References

Understanding 2-Ethenylfuran and Its Vulnerabilities

2-Ethenylfuran (also known as 2-Vinylfuran) is a volatile organic compound with the molecular formula C6H6O and a molar mass of 94.11 g/mol [1]. Its high volatility is indicated by a low calculated boiling point of approximately 100.3°C and an exceptionally low calculated flash point of about 5.5°C [1].

For analytical purposes, its key vulnerabilities are:

- Volatility: The low boiling and flash points mean it can easily evaporate at room or slightly elevated temperatures [1].

- Reactivity: The compound contains a furan ring and a vinyl group, both of which can be susceptible to oxidation and polymerization, especially when exposed to light, heat, or oxygen.

Recommended Analytical Techniques and Setups

To mitigate degradation and loss, your analytical methods should focus on minimizing exposure to these stressors. The following table summarizes techniques adapted from general best practices for volatile furan analysis [2] and HPLC troubleshooting [3].

| Factor | Recommendation | Rationale |

|---|---|---|

| Sample Temperature | Maintain samples at low temperatures (e.g., on a cooled autosampler). Avoid heating. | Minimizes loss through evaporation and reduces thermal degradation [2]. |

| Sample Storage | Store in tightly sealed, headspace-free vials. Use inert, non-reactive vials. | Limits exposure to oxygen and prevents volatilization. |

| Chromatography | Use GC-based methods (HS-GC-MS, HS-SPME-GC-MS) with an inert liner and column. | Ideal for separating and analyzing volatile compounds without a liquid transfer step [2]. |

| Injection Technique | Headspace (HS) or Solid-Phase Microextraction (SPME) techniques. | Avoids introducing non-volatile matrix components and is well-suited for volatile analytes [2]. |

| SPME Fiber | CAR/PDMS (recommended) or DVB/CAR/PDMS. | These fibers have a strong affinity for retaining and extracting volatile organic compounds [2]. |

| MS Detection | GC-MS or GC-MS/MS. | Provides high sensitivity and selective identification/confirmation [2]. |

The following workflow integrates these recommendations into a coherent process for sample preparation and analysis:

Troubleshooting FAQ: Addressing Common Issues

Here are solutions to specific problems you might encounter during your analysis.

Q1: Why am I observing a steady decrease in the this compound peak area over consecutive injections?

- Possible Cause: Incomplete desorption from the SPME fiber or active sites in the GC inlet.

- Solutions:

- SPME Fiber Conditioning: Ensure the fiber is properly conditioned and cleaned according to the manufacturer's specifications. Increase the desorption time in the GC inlet to ensure all analyte is released.

- Inlet Maintenance: Replace the GC inlet liner and cut a small piece from the front of the analytical column. Active sites in a dirty inlet or column can trap analyte.

- Use of Internal Standard: Employ a stable isotope-labeled internal standard for this compound. If unavailable, a structurally similar compound with comparable volatility can help correct for instrument variability and recovery losses [3].

Q2: Why is the retention time of my analyte shifting between runs?

- Possible Cause: Instability in the chromatographic conditions.

- Solutions:

- Temperature Control: Use a GC column oven and ensure the temperature is stable. Even minor fluctuations can affect the retention of volatile compounds [3].

- Carrier Gas Flow: Check that the carrier gas flow rate is consistent and there are no leaks in the system.

- Column Integrity: An aged or contaminated column can cause retention time drift. If other solutions fail, consider column maintenance or replacement.

Q3: I suspect my sample is degrading during storage. How can I confirm and prevent this?

- Confirmation: Analyze a fresh sample and the same sample after it has been stored for a period. A significant drop in concentration and/or the appearance of new, unidentified peaks in the chromatogram indicate degradation.

- Prevention:

- Storage Conditions: Store samples at temperatures as low as possible (e.g., -20°C or lower).

- Atmosphere: Use vials with septa that can be purged with an inert gas (like Nitrogen or Argon) to displace oxygen before sealing.

- Light Exposure: Store samples in amber vials or in the dark to prevent photo-degradation.

References

Troubleshooting Guide for Poor 2-Ethenylfuran Separation

For quick reference, the table below summarizes frequent symptoms, their likely causes, and recommended solutions.

| Symptom | Likely Cause | Recommended Solution |

|---|---|---|

| Peak tailing | Inlet liner activity or contamination [1] [2] | Replace inlet liner; use a deactivated liner with wool [1]. |

| Irreproducible retention times/resolution | Inlet issues (leaks, faulty septum), unstable column temperature or carrier gas flow [3] [4] [1] | Check/replace inlet septum; ensure proper liner installation; verify oven calibration and gas pressure [1]. |

| Broad or split peaks | Inlet liner issues (dead volume, improper vaporization) [3] [1] | Change to a correctly sized and designed liner (e.g., with wool for neat injections) [1]. |

| Ghost peaks or high baseline noise | Contaminated liner or column; carrier gas impurities [3] | Replace or cut the first segment of the column; replace liner; use high-purity gas and traps [3]. |

| Loss of sensitivity | Column contamination (non-volatile residues) [3] [1] | Use a liner with wool to trap residues; perform column maintenance [1]. |

Frequently Asked Questions (FAQs)

Inlet & Maintenance

Q1: My analysis involves complex samples. I see residue in my liner after about 100 injections and get peak tailing. Can I clean and reuse the liner? It is not recommended to scrub or sonicate a contaminated liner for reuse [1]. Residue indicates non-volatile impurities. Scrubbing can create active sites that cause peak tailing and poor reproducibility, while sonication may damage the liner's deactivation layer [1]. For dirty samples, use a pre-packed liner with quartz wool, which traps non-volatiles and promotes better sample vaporization [1].

Q2: I'm using an inert column and a new liner, but I still see asymmetric peak shapes for 2-Ethenylfuran. What could be wrong? Asymmetric peaks can persist due to:

- Residual Activity: The inertness of the entire flow path (liner + column) is crucial. Ensure both are certified for active compound analysis [1].

- Installation Issues: A poorly installed liner or column can create "dead volumes" where vapor re-condenses, leading to broad or misshapen peaks [1].

- Contamination: If the column was used with dirty samples before, it might be contaminated. Trimming the first 0.5-1 meter can often restore performance [3].

Method Optimization

Q3: Could derivatization be a viable strategy to improve the GC separation of this compound? Derivatization is typically used to increase the volatility and thermal stability of polar compounds (e.g., acids, alcohols) by replacing active hydrogens [2]. This compound is already a volatile compound. Its separation challenges are more likely related to secondary interactions with active sites in the inlet or column. Therefore, focusing on system inertness and maintenance is a more direct and practical approach than derivatization.